N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H23ClN6O2S and its molecular weight is 447.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.1291729 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 951553-20-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN7 with a molecular weight of approximately 383.88 g/mol. The structure includes a thiazolo-pyrimidine core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H22ClN7 |
Molecular Weight | 383.88 g/mol |
CAS Number | 951553-20-1 |
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that modifications in the chemical structure can significantly enhance AChE inhibitory activity, suggesting a potential pathway for therapeutic applications .
- Anticancer Activity : Similar thiazolo-pyrimidine derivatives have been explored for their anticancer properties by targeting various kinases involved in cancer progression. The structural features of these compounds allow them to interact with ATP-binding sites on kinases, leading to selective inhibition .
In Vitro Studies
Recent studies have highlighted the biological activities associated with this compound and its analogs:
- AChE Inhibition : In vitro assays demonstrated that certain derivatives showed significant AChE inhibition with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further development as an anti-Alzheimer's agent .
Case Studies
- Neuroprotective Effects : A study involving derivatives similar to this compound reported neuroprotective effects in models of oxidative stress and neuroinflammation. These findings indicate potential therapeutic benefits in neurodegenerative conditions .
- Antitumor Activity : Another investigation into thiazolo-pyrimidine compounds revealed significant cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBJBAOBWJSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.